A Comprehensive Technical Guide to 3-(1H-1,3-benzodiazole-5-amido)benzoic acid: Structure, Synthesis, and Characterization
A Comprehensive Technical Guide to 3-(1H-1,3-benzodiazole-5-amido)benzoic acid: Structure, Synthesis, and Characterization
This document serves as an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the chemical entity 3-(1H-1,3-benzodiazole-5-amido)benzoic acid. This molecule integrates three key structural motifs of high interest in pharmaceutical sciences: a benzimidazole core, an amide linker, and a benzoic acid functional group. We will delve into its structural intricacies, provide validated synthetic protocols with mechanistic rationale, detail methods for its spectroscopic characterization, and discuss its potential within the broader context of drug discovery.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any molecule is a thorough analysis of its structure and inherent properties. 3-(1H-1,3-benzodiazole-5-amido)benzoic acid is a conjugated system where these properties are interdependent.
Structural Analysis
The molecule's IUPAC name is 3-((1H-benzo[d]imidazol-5-yl)formamido)benzoic acid , and it is registered under CAS Number 1016513-35-1 . It is comprised of:
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The Benzimidazole Core: Also known as 1,3-benzodiazole, this bicyclic aromatic heterocycle is a fusion of benzene and imidazole rings.[1] It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds and its ability to mimic natural nucleotides, facilitating interactions with various biological targets.[2][3][4]
-
The Amide Linker: This functional group (-C(=O)NH-) provides structural rigidity and is a key hydrogen bond donor and acceptor. Its stability and prevalence in biological systems (e.g., peptides) make it a cornerstone of rational drug design.[5][6]
-
The Benzoic Acid Moiety: This terminal group consists of a benzene ring substituted with a carboxylic acid.[7][8] The carboxylic acid is a versatile functional handle for further derivatization and a potential interaction point with biological targets, often serving as a bioisostere for phosphates or other acidic groups.
Caption: Chemical structure of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid.
Physicochemical Data
A summary of key physicochemical properties is essential for experimental planning, including solubility testing, reaction condition selection, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁N₃O₃ | [9] |
| Molecular Weight | 281.27 g/mol | [9] |
| CAS Number | 1016513-35-1 | |
| Appearance | Powder (predicted) | |
| IUPAC Name | 3-((1H-benzo[d]imidazol-5-yl)formamido)benzoic acid | |
| XlogP (Predicted) | 2.2 | [9] |
| Hydrogen Bond Donors | 3 (Amide NH, Benzimidazole NH, Carboxylic OH) | Calculated |
| Hydrogen Bond Acceptors | 4 (Amide C=O, Carboxylic C=O, 2x Benzimidazole N) | Calculated |
| Storage Temperature | Room Temperature |
Synthesis and Mechanistic Insights
The synthesis of this molecule is best approached via a convergent strategy, preparing key precursors and coupling them in the final step. This approach maximizes yield and simplifies purification.
Retrosynthetic Analysis
The most logical disconnection point is the amide bond, a robust and well-characterized linkage to form. This retrosynthetic approach yields two key precursors: a benzimidazole-containing carboxylic acid and an aminobenzoic acid.
Caption: Retrosynthetic analysis of the target molecule.
Forward Synthesis Strategy
The forward synthesis involves two primary stages:
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Formation of the Benzimidazole Core: Synthesis of 1H-Benzo[d]imidazole-5-carboxylic acid. This is typically achieved through the Phillips condensation reaction, which involves the cyclocondensation of an o-phenylenediamine derivative with a carboxylic acid (or its equivalent) under acidic conditions.[10][11]
-
Amide Coupling: Formation of the final product by coupling the synthesized benzimidazole precursor with 3-aminobenzoic acid. This reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[5][12]
Detailed Experimental Protocols
Protocol 1: Synthesis of Precursor 1H-Benzo[d]imidazole-5-carboxylic acid
This protocol details the synthesis from 3,4-diaminobenzoic acid and formic acid. The formic acid serves as the source for the C2 carbon of the imidazole ring.
Materials:
-
3,4-Diaminobenzoic acid
-
Formic acid (~98%)
-
Hydrochloric acid (4 M)
-
Deionized water
-
Ethanol
Procedure:
-
To a 100 mL round-bottom flask, add 3,4-diaminobenzoic acid (1.0 eq).
-
Add formic acid (10-15 mL per gram of diamine) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours. Rationale: The thermal conditions drive the condensation and subsequent cyclization/dehydration to form the imidazole ring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., in 10% Methanol/Dichloromethane). The product should be more polar than the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water (approx. 100 mL).
-
A precipitate will form. Adjust the pH to ~6-7 with a saturated sodium bicarbonate solution to ensure complete precipitation of the carboxylic acid product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain pure 1H-Benzo[d]imidazole-5-carboxylic acid. Dry under vacuum.
Protocol 2: Amide Coupling to Synthesize 3-(1H-1,3-benzodiazole-5-amido)benzoic acid
This protocol employs the widely used and efficient EDC/HOBt coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, while Hydroxybenzotriazole (HOBt) is an additive that minimizes side reactions and suppresses racemization.[13]
Materials:
-
1H-Benzo[d]imidazole-5-carboxylic acid (from Protocol 1) (1.0 eq)
-
3-Aminobenzoic acid (1.1 eq)[14]
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃, 1 M HCl, Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1H-Benzo[d]imidazole-5-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the solution, followed by the dropwise addition of DIPEA (2.5 eq). Rationale: DIPEA is a non-nucleophilic base that scavenges the HCl byproduct of EDC activation and maintains a basic environment conducive to amide bond formation.
-
Stir the mixture at 0 °C for 30 minutes to ensure the formation of the activated HOBt-ester intermediate.
-
Coupling: Add a solution of 3-aminobenzoic acid (1.1 eq) in a minimal amount of DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by column chromatography on silica gel using an appropriate solvent gradient (e.g., Dichloromethane/Methanol) to yield the pure product.
Amide Coupling Mechanism
The EDC/HOBt system proceeds via a well-established mechanism to efficiently generate the amide bond while minimizing unwanted side products.
Caption: Simplified mechanism of EDC/HOBt-mediated amide bond formation.
Spectroscopic Characterization
Unambiguous structural confirmation of the synthesized product is paramount and is achieved through a combination of spectroscopic techniques. Below are the expected data based on the molecule's structure and data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.0-8.5 ppm): Complex multiplet patterns corresponding to the protons on both the benzimidazole and benzoic acid rings. Amide NH (δ ~10.0 ppm): A broad singlet, which may exchange with D₂O. Benzimidazole NH (δ ~12.5-13.0 ppm): A very broad singlet, exchangeable with D₂O.[15] Carboxylic Acid OH (δ >12.0 ppm): A very broad singlet, exchangeable with D₂O.[15] |
| ¹³C NMR | Carbonyl Carbons (δ 165-175 ppm): Two distinct signals for the amide and carboxylic acid carbonyls are expected.[16] Aromatic Carbons (δ 110-150 ppm): A series of signals corresponding to the 13 unique aromatic carbons in the structure. |
| FT-IR (cm⁻¹) | O-H Stretch (Carboxylic Acid): Very broad band from 2500-3300 cm⁻¹. N-H Stretch (Amide & Benzimidazole): Medium to sharp bands around 3300-3400 cm⁻¹.[17] C=O Stretch (Carboxylic Acid): Strong, sharp band around 1700 cm⁻¹.[18] C=O Stretch (Amide I Band): Strong, sharp band around 1650-1680 cm⁻¹. Aromatic C=C/C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. | [M+H]⁺: 282.0873 m/z. [M-H]⁻: 280.0728 m/z.[9] Key fragments would likely correspond to the cleavage of the amide bond. |
Applications and Future Directions
The structural architecture of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid makes it a molecule of significant interest for further investigation in drug discovery.
-
Context in Medicinal Chemistry: Benzimidazole derivatives are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of the amide and benzoic acid functionalities provides additional points for molecular recognition, potentially targeting enzymes like kinases, polymerases, or proteases where hydrogen bonding and charge-charge interactions are critical for binding.
-
Potential as a Scaffolding Unit: This molecule can serve as a versatile scaffold for library synthesis. The terminal carboxylic acid can be further functionalized to generate esters or other amides, while the benzimidazole N-H can be alkylated or arylated, allowing for a systematic exploration of the chemical space and the development of structure-activity relationships (SAR).
-
Future Research: The immediate next steps for a research program involving this molecule would be to:
-
Conduct broad-spectrum biological screening against various cell lines (e.g., cancer, bacterial, fungal) and enzyme panels.
-
Perform computational docking studies against known targets of benzimidazole-containing drugs to generate testable hypotheses about its mechanism of action.
-
Initiate a medicinal chemistry program to optimize potency and selectivity based on initial screening results.
-
This guide provides a robust framework for the synthesis, characterization, and strategic evaluation of 3-(1H-1,3-benzodiazole-5-amido)benzoic acid, a compound with considerable potential for further development in chemical biology and medicinal chemistry.
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